molecular formula C9H12Br2O B13165754 2-Bromo-5-(3-bromo-2,2-dimethylpropyl)furan

2-Bromo-5-(3-bromo-2,2-dimethylpropyl)furan

Cat. No.: B13165754
M. Wt: 296.00 g/mol
InChI Key: XITRXMUACRMJFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-(3-bromo-2,2-dimethylpropyl)furan is a synthetic organic compound with the molecular formula C9H12Br2O. It belongs to the class of furan derivatives, which are known for their diverse chemical properties and applications in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(3-bromo-2,2-dimethylpropyl)furan typically involves the bromination of a furan derivative. One common method is the bromination of 5-(3-bromo-2,2-dimethylpropyl)furan using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(3-bromo-2,2-dimethylpropyl)furan undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted furan derivatives, while oxidation can produce furanones or other oxidized products .

Scientific Research Applications

2-Bromo-5-(3-bromo-2,2-dimethylpropyl)furan has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-5-(3-bromo-2,2-dimethylpropyl)furan involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can participate in halogen bonding, which can influence its reactivity and interactions with biological molecules. The furan ring can also undergo various chemical transformations, contributing to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-(3-bromo-2,2-dimethylpropyl)furan is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two bromine atoms and the dimethylpropyl group makes it a versatile intermediate for various synthetic applications .

Properties

Molecular Formula

C9H12Br2O

Molecular Weight

296.00 g/mol

IUPAC Name

2-bromo-5-(3-bromo-2,2-dimethylpropyl)furan

InChI

InChI=1S/C9H12Br2O/c1-9(2,6-10)5-7-3-4-8(11)12-7/h3-4H,5-6H2,1-2H3

InChI Key

XITRXMUACRMJFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=C(O1)Br)CBr

Origin of Product

United States

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